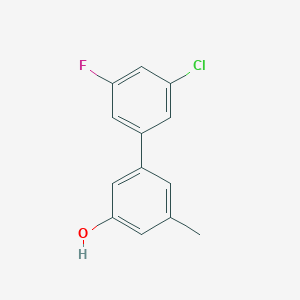
5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% (5-CFM-95) is a phenolic compound with a wide range of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. It is an aromatic compound with a molecular weight of 222.6 g/mol and a melting point of 66.2°C. 5-CFM-95 is a colorless to pale yellow liquid with a characteristic odor. It is soluble in water, methanol, ethanol, and other organic solvents.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% is not fully understood. However, it is known that it is metabolized by cytochrome P450 enzymes in the liver, which leads to the formation of reactive intermediates that can bind to cellular macromolecules and cause cellular damage. It is also known that 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% can induce oxidative stress, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects
In animal studies, 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% has been found to cause liver toxicity, kidney toxicity, and reproductive toxicity. It has also been found to be a potent mutagen, which means that it can cause mutations in DNA. In humans, 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% has been linked to an increased risk of cancer, as well as other health problems such as respiratory and neurological disorders.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% in lab experiments is that it is a relatively inexpensive and easily accessible compound. It is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% is a potent mutagen and can cause DNA damage, so it should be handled with care in the laboratory.
Future Directions
1. Further research is needed to better understand the mechanisms of action of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% and its effects on human health.
2. Research is needed to develop methods for the detection and quantification of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% in the environment.
3. Research is needed to develop methods for the safe disposal of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95%.
4. Research is needed to develop methods for the removal of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% from contaminated sites.
5. Research is needed to develop methods for the biodegradation of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95%.
6. Research is needed to develop methods for the synthesis of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% from renewable sources.
7. Research is needed to develop methods for the synthesis of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% with improved yields and lower costs.
8. Research is needed to develop methods for the synthesis of novel derivatives of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95%.
9. Research is needed to develop methods for the synthesis of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% with improved solubility and stability.
10. Research is needed to develop methods for the synthesis of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% with improved pharmacological and toxicological properties.
Synthesis Methods
5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of 3-chloro-5-fluorophenol and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction yields 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% as the primary product, with other minor products such as 3-chloro-5-fluorophenol and methyl iodide being formed as by-products.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% is a useful compound for scientific research. It has been used in a variety of studies including pharmacological studies, toxicological studies, and studies of the biological effects of environmental pollutants. It has also been used as a marker for the presence of chlorinated phenols in the environment. In addition, 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% has been used to study the metabolism of other compounds, such as polychlorinated biphenyls (PCBs).
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-9(6-13(16)3-8)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHGQTCGCVZCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683879 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-81-5 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



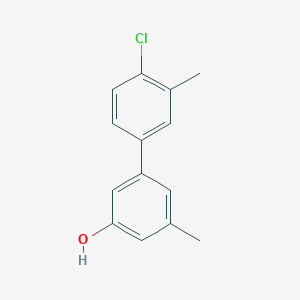

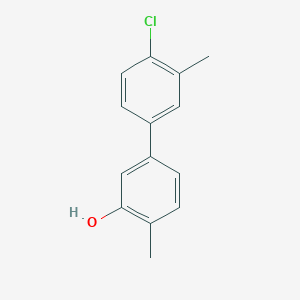

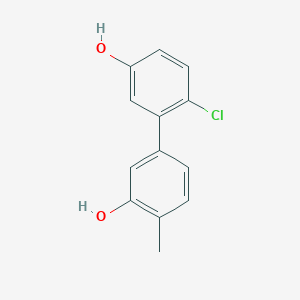
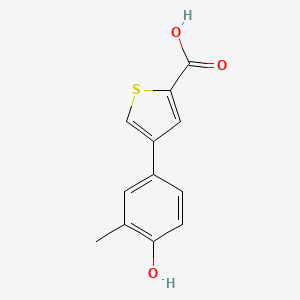
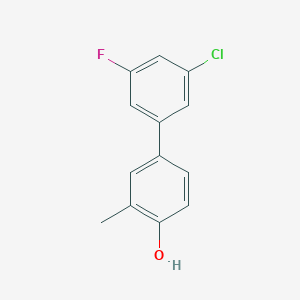
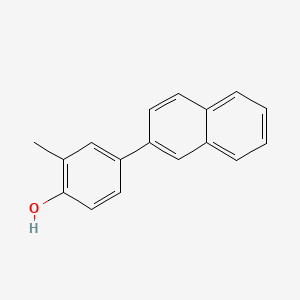
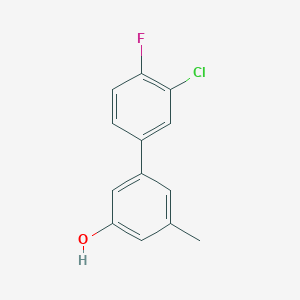


![5-[Benzo(b)thiophen-2-yl]-3-methylphenol, 95%](/img/structure/B6371765.png)